2-Methyl-5-(4-methylphenyl)pentan-1-ol
Description
2-Methyl-5-(4-methylphenyl)pentan-1-ol is a branched-chain aliphatic alcohol featuring a 4-methylphenyl substituent at the fifth carbon of the pentanol backbone. This compound is structurally analogous to pharmacologically active alcohols, such as those in the hydroxydiphenylmethyl-piperidinyl series (e.g., compounds 3j–3n in ), which exhibit variations in substituents on the phenyl ring and alkyl chain length .
Properties
IUPAC Name |
2-methyl-5-(4-methylphenyl)pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11-6-8-13(9-7-11)5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPLUHRZTYAKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylphenyl)pentan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable ketone or aldehyde to form the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. This process is often conducted under high pressure and temperature, using catalysts such as palladium or platinum to facilitate the reduction reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methylphenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methyl-5-(4-methylphenyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methylphenyl)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Aromatic Substitutions
The hydroxydiphenylmethyl-piperidinyl-pentan-1-ol derivatives (3j–3n) provide a robust framework for comparison (Table 1). These compounds share the pentan-1-ol backbone but differ in phenyl ring substituents (e.g., methyl, ethyl, n-propyl, iso-propyl, n-butyl). Key findings include:
| Compound | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) | IR (cm⁻¹) |
|---|---|---|---|---|
| 3j | 4-Methylphenyl | 71 | 84 | 3340, 1595 |
| 3k | 4-Ethylphenyl | 80 | 70 | 2933, 1595 |
| 3l | 4-n-Propylphenyl | 64 | 83 | 2933, 1594 |
| 3m | 4-iso-Propylphenyl | 68 | 82 | 3337, 1597 |
| 3n | 4-n-Butylphenyl | 71 | N/A | 2930, 1592 |
Table 1: Comparative data for hydroxydiphenylmethyl-piperidinyl-pentan-1-ol derivatives .
- Melting Points : The 4-methylphenyl derivative (3j) exhibits the highest melting point (84°C), while the 4-ethylphenyl analog (3k) shows a significant drop (70°C). This suggests that bulkier substituents (e.g., ethyl, propyl) reduce crystallinity, likely due to steric hindrance disrupting molecular packing .
- Spectral Data : All compounds share IR peaks near 1595 cm⁻¹ (C=C aromatic stretching), confirming the phenyl group’s presence. Variations in alkyl chain substituents correlate with shifts in C-H stretching frequencies (e.g., 2933 cm⁻¹ for ethyl vs. 3337 cm⁻¹ for iso-propyl) .
Comparison with Simpler Alcohols
ranks boiling points for linear alcohols (propan-1-ol < butan-1-ol < pentan-1-ol). 2-Methyl-5-(4-methylphenyl)pentan-1-ol, with its aromatic ring and branched chain, is expected to have a higher boiling point than pentan-1-ol due to increased molecular weight and π-π interactions from the phenyl group. This aligns with trends in branched vs. linear alcohols, where branching typically lowers boiling points, but aromaticity counteracts this effect .
Chromatographic Behavior
highlights that alcohols like pentan-1-ol and (E)-2-hexen-1-ol exhibit similar retention times but distinct migration patterns in gas chromatography. This compound’s aromaticity and branching may enhance dimer formation in ionization regions (via H-bonding or π-stacking), affecting its chromatographic profile compared to linear analogs .
Key Research Findings
- Substituent Effects : Methyl groups on the phenyl ring optimize crystallinity (higher melting points), while larger substituents reduce it.
- Synthetic Efficiency : Ethylphenyl derivatives achieve higher yields (80%) than propyl analogs (64–68%), indicating steric hindrance impacts reaction efficiency .
- Physicochemical Behavior : Aromaticity and branching elevate boiling points and influence solubility in polar solvents compared to linear alcohols .
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